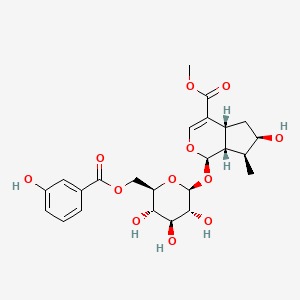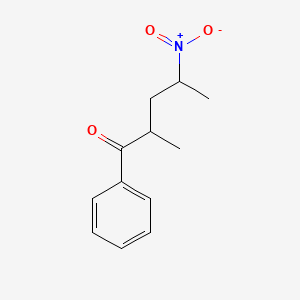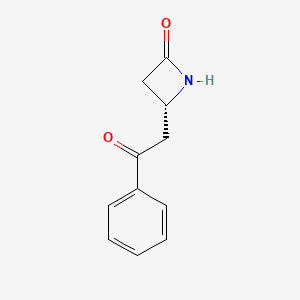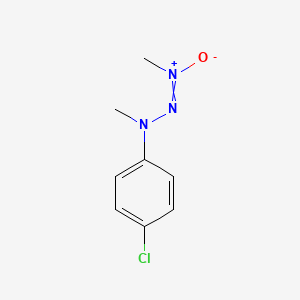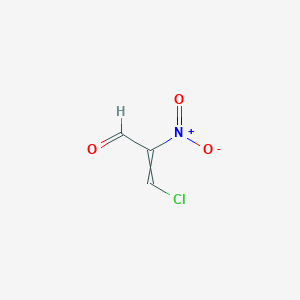
3-Chloro-2-nitroprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-nitroprop-2-enal is an organic compound characterized by the presence of a chloro group, a nitro group, and an aldehyde group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitroprop-2-enal typically involves the nitration of 3-chloroprop-2-enal. One common method includes the reaction of 3-chloroprop-2-enal with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-nitroprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 3-Chloro-2-nitropropanoic acid.
Reduction: 3-Chloro-2-aminoprop-2-enal.
Substitution: 3-Hydroxy-2-nitroprop-2-enal or 3-Amino-2-nitroprop-2-enal.
Applications De Recherche Scientifique
3-Chloro-2-nitroprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-nitroprop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-nitroprop-2-enal: Similar structure but with a bromo group instead of a chloro group.
3-Chloro-2-nitrobut-2-enal: Similar structure but with an additional carbon in the backbone.
2-Nitroprop-2-enal: Lacks the chloro group.
Uniqueness
3-Chloro-2-nitroprop-2-enal is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro and a nitro group allows for diverse chemical transformations and the formation of a wide range of derivatives with varying properties.
Propriétés
Numéro CAS |
87883-23-6 |
|---|---|
Formule moléculaire |
C3H2ClNO3 |
Poids moléculaire |
135.50 g/mol |
Nom IUPAC |
3-chloro-2-nitroprop-2-enal |
InChI |
InChI=1S/C3H2ClNO3/c4-1-3(2-6)5(7)8/h1-2H |
Clé InChI |
HVKLPFAMVHZWKC-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C=O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



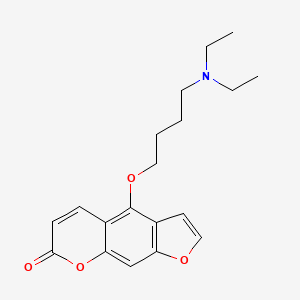
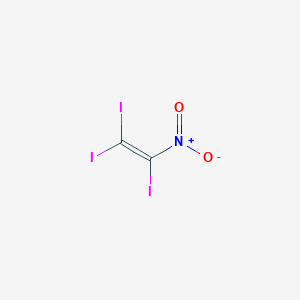
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
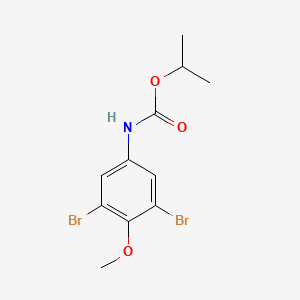
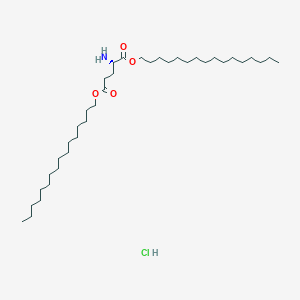
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)

